Acetamide,2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-
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Overview
Description
Acetamide,2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of Acetamide,2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)- involves multiple stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the indole or triazino groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological processes . The triazino group may also play a role in modulating the compound’s activity, contributing to its overall effects.
Comparison with Similar Compounds
Properties
Molecular Formula |
C16H19N5O2S |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C16H19N5O2S/c1-3-10-4-5-12-11(8-10)14-15(18-12)19-16(21-20-14)24-9-13(22)17-6-7-23-2/h4-5,8H,3,6-7,9H2,1-2H3,(H,17,22)(H,18,19,21) |
InChI Key |
JQEACLUHCURPGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC(=O)NCCOC |
Origin of Product |
United States |
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